molecular formula C5H7NO2S2 B8764603 4-Methylthiophene-2-sulfonamide

4-Methylthiophene-2-sulfonamide

Cat. No.: B8764603
M. Wt: 177.2 g/mol
InChI Key: ZZIZNALHVCSALM-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-sulfonamide (CAS: 519055-70-0) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NO₂S₂ and a molecular weight of 177.24 g/mol . Its structure comprises a thiophene ring substituted with a methyl group at the 4-position and a sulfonamide group (-SO₂NH₂) at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-rich thiophene core and the sulfonamide moiety, which is known for its bioactivity (e.g., enzyme inhibition) and synthetic versatility .

Properties

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

4-methylthiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

ZZIZNALHVCSALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 4-methylthiophene-2-sulfonamide, differing primarily in substituents or ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound C₅H₇NO₂S₂ 177.24 Methyl (C4), sulfonamide (C2)
N-(4-Chlorophenyl)thiophene-2-sulfonamide C₁₀H₈ClNO₂S₂ 273.76 Chlorophenyl group attached to sulfonamide
Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) sulfonamide] thiophene-2-carboxylate derivatives C₁₆H₁₅ClN₂O₄S₂ ~380–400 Ethyl carboxylate, chlorophenyl, sulfonamide
Methyl (4-Sulfamoylphenyl) Phenylphosphonate C₁₃H₁₄NO₅PS 323.29 Phosphonate ester, sulfamoylphenyl

Key Observations :

  • Electron-Withdrawing vs.
  • Synthetic Accessibility : Thiophene-2-sulfonamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, N-(4-chlorophenyl)thiophene-2-sulfonamide is prepared by reacting thiophene-2-sulfonyl chloride with 4-chloroaniline, analogous to methods used for simpler sulfonamides .

Physicochemical Properties

  • Solubility : The methyl group in this compound likely increases lipophilicity compared to polar derivatives like ethyl carboxylate-substituted thiophenes (e.g., compounds 4a–c in ), which exhibit moderate water solubility due to ester groups .
  • Thermal Stability : Phosphonate-containing sulfonamides (e.g., Compound 4 in ) show higher thermal stability (waxy solid at room temperature) compared to simple sulfonamides, which are often crystalline solids .

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